molecular formula C7H6F3NO2S B1319447 Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate CAS No. 133046-46-5

Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate

Cat. No. B1319447
M. Wt: 225.19 g/mol
InChI Key: WFUNYBAJYAWHLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate is a chemical compound with the molecular formula C7H6F3NO2S . It has a molecular weight of 225.19 . It is typically stored in a dry environment at 2-8°C .


Molecular Structure Analysis

The InChI code for Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate is 1S/C7H6F3NO2S/c1-2-13-5(12)4-3-14-6(11-4)7(8,9)10/h3H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate is a solid substance . and is stored at temperatures between 2-8°C in a sealed, dry environment .

Scientific Research Applications

Application 1: Multitargeted Bioactive Molecules

  • Summary of Application : Thiazoles, including 2,4-disubstituted thiazoles, are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .
  • Methods of Application : Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities .
  • Results or Outcomes : One compound, ethyl 4-((2-((2-chloro-4-(3,4,5-trimethoxyphenyl)azetidin-1-yl)amino)thiazol-4-yl)amino)benzoate, exhibited potent inhibitory activity against nitric oxide free radical with an IC 50 value of 28 ± 0.01 µg/mL, compared to the standard ascorbic acid having an IC 50 value of 32 ± 0.09 µg/mL .

Application 2: Antimicrobial Evaluation Against Multidrug Resistant Strains

  • Summary of Application : 2-Aminothiazoles, including 2-aminothiazole-4-carboxylate Schiff bases, are used as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
  • Methods of Application : The compounds were synthesized and characterized by FTIR and NMR (1H and 13C). Evaluation of antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined. Antifungal activity was also performed .
  • Results or Outcomes : Among all the synthesized compounds, some showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa at MIC 250 µg/mL and 375 µg/mL respectively . Likewise, some compounds exhibited inhibitory potential against gram-positive Staphylococcus aureus and gram-negative Escherichia coli at MIC values of 250 and 375 µg/mL respectively . Some compounds also showed maximum antifungal potential against Candida glabrata and Candida albicans .

Application 3: Antibacterial and Antifungal Activities

  • Summary of Application : 2,4-Disubstituted thiazole derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities .
  • Methods of Application : The antibacterial and antifungal activities were evaluated using the broth microdilution method against Gram-positive bacteria Enterococcus faecalis, against Gram-negative bacteria Pseudomonas aeruginosa, Klebsiella pneumoniae, and E. coli, and against yeast C. albicans, C. glabrata, C. krusei, and C. parapsilosis .
  • Results or Outcomes : The results showed that some of the synthesized 2,4-disubstituted thiazole derivatives exhibited significant antibacterial and antifungal activities .

Application 4: Antimicrobial Evaluation Against Multidrug Resistant Strains

  • Summary of Application : 2-Aminothiazole-4-carboxylate Schiff bases have been synthesized and evaluated for their antimicrobial potential against multidrug resistant strains .
  • Methods of Application : The compounds were synthesized and characterized by FTIR and NMR (1H and 13C). Evaluation of antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined. Antifungal activity was also performed .
  • Results or Outcomes : Among all the synthesized compounds, some showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa at MIC 250 µg/mL and 375 µg/mL respectively . Some compounds also showed maximum antifungal potential against Candida glabrata and Candida albicans .

Application 5: Antioxidant Activity

  • Summary of Application : 2,4-Disubstituted thiazoles have been synthesized and evaluated for their antioxidant activity .
  • Methods of Application : The antioxidant activity was evaluated using various in vitro assays .
  • Results or Outcomes : Some of the synthesized 2,4-disubstituted thiazole derivatives exhibited significant antioxidant activity .

Application 6: Anti-HIV Activity

  • Summary of Application : 2-Aminothiazole-4-carboxylate Schiff bases have been synthesized and evaluated for their anti-HIV activity .
  • Methods of Application : The compounds were synthesized and characterized by FTIR and NMR (1H and 13C). Evaluation of anti-HIV potential was performed using various in vitro assays .
  • Results or Outcomes : Some of the synthesized compounds showed significant anti-HIV potential .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

properties

IUPAC Name

ethyl 2-(trifluoromethyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2S/c1-2-13-5(12)4-3-14-6(11-4)7(8,9)10/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUNYBAJYAWHLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602208
Record name Ethyl 2-(trifluoromethyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate

CAS RN

133046-46-5
Record name Ethyl 2-(trifluoromethyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2,2,2-trifluoroacetamide (7.12 g, 63 mmol) and Lawesson's reagent (15.3 g, 37.8 mmol) in THF (60 mL) was heated at reflux for 18 hours. The reaction was then cooled down to RT and treated with ethyl bromopyruvate (8.0 mL, 63 mmol). The reaction was stirred at reflux for an additional 18 hours, then concentrated under vacuum and diluted with ethyl acetate. This mixture was washed with water (1×) and brine (1×), dried over anhydrous magnesium sulfate, filtered and concentrated. The residue was purified by silica gel chromatography (8×11 cm, toluene, then second time with 120 g silica gel, hexane/ethyl acetate) to give the title material (4.47 g, 32%) as a pale yellow solid. 1H NMR (CDCl3, 400 MHz) δ 8.37 (s, 1H), 4.45 (q, J=7.0 Hz, 2H), 1.41 (t, J=7.0 Hz, 1H).
Quantity
7.12 g
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Yield
32%

Synthesis routes and methods II

Procedure details

To a stirring solution of ethyl 2,2,2-trifluoroethanethioamide (0.35 g, 2.71 mmol) in THF (12 ml) was added ethyl bromo pyruvate (0.375 ml, 2.98 mmol) at RT. Reaction mixture was heated at 90-100° C. for 16 h. Reaction mixture was diluted with water and DCM. The organic layer was separated and distilled out to get crude product which was column purified using 0-2% EtOAC in hexane to get titled compound in 42% yield.
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0.375 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
42%

Synthesis routes and methods III

Procedure details

A mixture of ethyl bromopyruvate (6.82 g), 2,2,2-trifluorothioacetamide (4.52 g) and ethanol (30 ml) was refluxed for 3 hours. The reaction mixture was cooled, then ethanol was distilled off under reduced pressure. To the residue was added water (40 ml), which was subjected to extraction with ethyl acetate (60 ml×2). The extract solution was washed with water (40 ml) and dried over magnesium sulfate, then the solvent was distilled off under reduced pressure. The residue was subjected to a silica gel chromatography (2.5×45 cm), eluting with ethyl acetate-hexane (1:5). The desired fraction was concentrated to give ethyl 2-trifluoromethyl-4-thiazolecarboxylate (2.2 g) as pale yellow needles.
Quantity
6.82 g
Type
reactant
Reaction Step One
Quantity
4.52 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate
Reactant of Route 6
Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate

Citations

For This Compound
1
Citations
HR Hoveyda, GL Fraser, MO Roy… - Journal of Medicinal …, 2015 - ACS Publications
Neurokinin-3 receptor (NK 3 R) has recently emerged as important in modulating the tonic pulsatile gonadotropin-releasing hormone (GnRH) release. We therefore decided to explore …
Number of citations: 28 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.